molecular formula C35H57N11O13 B14237629 L-Serine, L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl- CAS No. 315667-92-6

L-Serine, L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl-

Cat. No.: B14237629
CAS No.: 315667-92-6
M. Wt: 839.9 g/mol
InChI Key: ODOQPXROBGIFSU-PLEHRDIRSA-N
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Description

L-Serine, L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Each amino acid in the sequence contributes to the overall properties and functions of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Serine, L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, which can affect the peptide’s structural and functional properties.

Scientific Research Applications

L-Serine, L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl- has numerous applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications in treating neurological disorders and enhancing cognitive functions.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Serine, L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, the serine residues may participate in phosphorylation reactions, while the arginine residues can interact with negatively charged molecules, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Serine, L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl-: A similar peptide with slight variations in the amino acid sequence.

    L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and therapeutic formulations.

    L-Phenylalanyl-L-proline: Another peptide with distinct biological activities.

Uniqueness

L-Serine, L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and therapeutic applications.

Properties

CAS No.

315667-92-6

Molecular Formula

C35H57N11O13

Molecular Weight

839.9 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C35H57N11O13/c1-3-17(2)27(33(57)45-25(16-49)34(58)59)46-32(56)24(15-48)44-30(54)22(10-11-26(37)51)42-31(55)23(14-47)43-29(53)21(5-4-12-40-35(38)39)41-28(52)20(36)13-18-6-8-19(50)9-7-18/h6-9,17,20-25,27,47-50H,3-5,10-16,36H2,1-2H3,(H2,37,51)(H,41,52)(H,42,55)(H,43,53)(H,44,54)(H,45,57)(H,46,56)(H,58,59)(H4,38,39,40)/t17-,20-,21-,22-,23-,24-,25-,27-/m0/s1

InChI Key

ODOQPXROBGIFSU-PLEHRDIRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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